molecular formula C6H16N2O2S B1517050 N-(3-aminopropyl)-N-methylethanesulfonamide CAS No. 1019383-00-6

N-(3-aminopropyl)-N-methylethanesulfonamide

Cat. No. B1517050
CAS RN: 1019383-00-6
M. Wt: 180.27 g/mol
InChI Key: XSOBOSQBOGGUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-N-methylethanesulfonamide (MAPES) is an organic compound that has been used in a variety of scientific and medical applications. It is an amine derivative of ethanesulfonamide, a sulfonamide-based organic compound. MAPES is a colorless, odorless, and water-soluble molecule that has a molecular weight of 157.2 g/mol. It is a synthetic compound that is used in a variety of applications, including drug delivery, drug synthesis, and biochemistry.

Scientific Research Applications

Sulfonamide Inhibitors in Therapeutic Applications

Sulfonamide compounds, including N-(3-aminopropyl)-N-methylethanesulfonamide, are significant due to their bacteriostatic properties and applications in treating bacterial infections. Beyond their antibacterial uses, sulfonamides have found roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases like Alzheimer's and various cancers. The versatility of sulfonamides extends to acting as antiviral HIV protease inhibitors, showcasing their wide-ranging impact in medicinal chemistry (Gulcin & Taslimi, 2018).

Role in Photodynamic Therapy

The reactivity and functional versatility of sulfonamide compounds allow their application in enhancing therapeutic techniques such as photodynamic therapy (PDT). Here, sulfonamides, by virtue of their chemical properties, may contribute to the efficacy of PDT, particularly in pretreatment strategies to improve the accumulation of therapeutic agents like protoporphyrin IX in targeted cells (Gerritsen et al., 2008).

Environmental and Analytical Chemistry Applications

Sulfonamides, including compounds like this compound, are utilized in environmental science and analytical chemistry. Their role in degrading pollutants and as subjects in the study of microbial degradation pathways highlights their importance in environmental remediation and understanding the fate of chemical compounds in natural settings (Liu & Mejia Avendaño, 2013).

Advances in Medicinal Chemistry

The structural motif of sulfonamides has been a cornerstone in the development of new therapeutic agents. Their incorporation into drugs targeting a broad spectrum of diseases, including microbial infections, cancer, and metabolic disorders, underscores their foundational role in drug design and development. This highlights the continued relevance and potential for new discoveries within the sulfonamide class, potentially encompassing this compound (Shichao et al., 2016).

properties

IUPAC Name

N-(3-aminopropyl)-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2S/c1-3-11(9,10)8(2)6-4-5-7/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOBOSQBOGGUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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